molecular formula C16H19ClO2 B13883187 4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde

4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B13883187
M. Wt: 278.77 g/mol
InChI Key: HSUJUWAPEWUPSN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde is an organic compound with a complex structure that includes a chlorophenyl group, a methoxymethyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the chlorophenyl and methoxymethyl groups. The final step involves the formation of the carbaldehyde group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carboxylic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-methylcyclohexene-1-carbaldehyde: Lacks the methoxymethyl group.

    2-(4-methoxyphenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde: Contains a methoxy group instead of a chloro group on the phenyl ring.

    2-(4-chlorophenyl)-5-(hydroxymethyl)-5-methylcyclohexene-1-carbaldehyde: Contains a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorophenyl and methoxymethyl groups distinguishes it from other similar compounds and may result in unique interactions with molecular targets.

Properties

Molecular Formula

C16H19ClO2

Molecular Weight

278.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C16H19ClO2/c1-16(11-19-2)8-7-15(13(9-16)10-18)12-3-5-14(17)6-4-12/h3-6,10H,7-9,11H2,1-2H3

InChI Key

HSUJUWAPEWUPSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)COC

Origin of Product

United States

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